2-Phenyl-4-(phenylsulfonyl)morpholine
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Overview
Description
2-Phenyl-4-(phenylsulfonyl)morpholine is an organic compound characterized by a morpholine ring substituted with phenyl and phenylsulfonyl groups
Scientific Research Applications
2-Phenyl-4-(phenylsulfonyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
Target of Action
It has been synthesized and studied for its potential in phenotypic drug discovery (pdd), particularly against complex diseases like triple-negative breast cancer (tnbc) .
Mode of Action
It’s known that one of its derivatives, gl24, exhibits significant inhibitory effects on mda-mb-231 cells, a model for tnbc .
Biochemical Pathways
Upon treatment with GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, multiple endoplasmic reticulum (ER) stress-dependent tumor suppressive signals were identified . These include:
- Unfolded Protein Response (UPR) : This pathway is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER .
- p53 Pathway : The p53 protein is crucial for preventing cancer formation, thus, p53 gene mutation is a common feature in human cancers .
- G2/M Checkpoint : This is a critical control point in the cell cycle that ensures DNA integrity before cell division .
- E2F Targets : E2F is a group of genes that codes for a family of transcription factors in higher eukaryotes .
Result of Action
Most of the identified pathways triggered by GL24, a derivative of this compound, eventually lead to cell-cycle arrest and then to apoptosis . This suggests that the compound has a strong potential for inhibiting TNBC cell growth through ER stress-dependent tumor suppressive signals .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Phenyl-4-(phenylsulfonyl)morpholine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory effects on certain types of cancer cells, particularly triple-negative breast cancer (TNBC) cells . The compound’s interactions with these biomolecules are believed to be key to its potential therapeutic effects .
Cellular Effects
In cellular studies, this compound has been found to influence cell function in several ways. For example, it has been shown to induce cell-cycle arrest and apoptosis in TNBC cells . This suggests that the compound may have potential as a therapeutic agent for this type of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve multiple pathways. For instance, it has been found to trigger several endoplasmic reticulum (ER) stress-dependent tumor suppressive signals, such as the unfolded protein response (UPR), p53 pathway, G2/M checkpoint, and E2F targets . These pathways are believed to contribute to the compound’s observed effects on cell-cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(phenylsulfonyl)morpholine typically involves the reaction of morpholine with phenylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts or specific reagents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4-(phenylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Comparison with Similar Compounds
4-Phenylsulfonylmorpholine: Lacks the additional phenyl group, which may affect its reactivity and biological activity.
Phenylmorpholine: Does not contain the sulfonyl group, resulting in different chemical properties and applications.
Uniqueness: 2-Phenyl-4-(phenylsulfonyl)morpholine is unique due to the presence of both phenyl and phenylsulfonyl groups on the morpholine ring. This dual substitution imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,15-9-5-2-6-10-15)17-11-12-20-16(13-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOVPCGPLJPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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